molecular formula C23H23ClN2S3 B11491966 2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole

2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole

Cat. No.: B11491966
M. Wt: 459.1 g/mol
InChI Key: HKEPCUHAAQFVGC-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole is a complex organic compound that features a unique combination of adamantyl, chlorophenyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1-adamantylamine and 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. These intermediates are then subjected to further reactions, such as thioetherification, to form the final product. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole rings and adamantyl group may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but lacks the chlorophenyl and thioether groups.

    4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: Contains the chlorophenyl and thiazole groups but lacks the adamantyl group.

Uniqueness

2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C23H23ClN2S3

Molecular Weight

459.1 g/mol

IUPAC Name

2-(1-adamantyl)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C23H23ClN2S3/c24-18-3-1-17(2-4-18)20-13-29-22(26-20)28-12-19-11-27-21(25-19)23-8-14-5-15(9-23)7-16(6-14)10-23/h1-4,11,13-16H,5-10,12H2

InChI Key

HKEPCUHAAQFVGC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC(=CS5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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